CP-466722

Description

Properties

IUPAC Name |

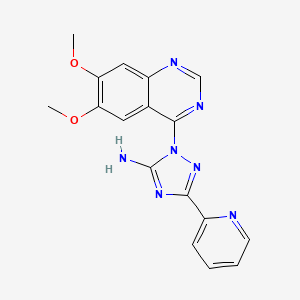

2-(6,7-dimethoxyquinazolin-4-yl)-5-pyridin-2-yl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7O2/c1-25-13-7-10-12(8-14(13)26-2)20-9-21-16(10)24-17(18)22-15(23-24)11-5-3-4-6-19-11/h3-9H,1-2H3,(H2,18,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBRKJBKDGCSCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)N3C(=NC(=N3)C4=CC=CC=N4)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659313 | |

| Record name | 1-(6,7-Dimethoxyquinazolin-4-yl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1080622-86-1 | |

| Record name | 1-(6,7-Dimethoxyquinazolin-4-yl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1080622-86-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CP-466722 in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-466722 is a potent and reversible small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role in DNA repair. We will delve into its inhibitory effects on ATM-dependent signaling pathways, its ability to sensitize cancer cells to DNA-damaging agents, and the molecular basis for its synthetic lethality when combined with Poly (ADP-ribose) polymerase (PARP) inhibitors. This guide includes detailed experimental protocols and quantitative data to facilitate further research and drug development efforts.

Introduction

The integrity of the genome is constantly challenged by endogenous and exogenous DNA-damaging agents. To counteract these threats, cells have evolved a complex network of DNA repair pathways, collectively known as the DNA damage response (DDR). A key orchestrator of the DDR is the ATM kinase, which is activated by DNA double-strand breaks (DSBs)[1]. Upon activation, ATM phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis[2]. The central role of ATM in maintaining genomic stability makes it an attractive target for cancer therapy. Inhibition of ATM can potentiate the effects of DNA-damaging chemotherapeutics and radiation therapy, and can also be exploited to induce synthetic lethality in cancers with specific genetic backgrounds.

This compound has been identified as a potent and selective inhibitor of ATM kinase[1][3]. This guide will provide a detailed examination of its mechanism of action.

Core Mechanism of Action: ATM Inhibition

This compound exerts its biological effects through the direct inhibition of ATM kinase activity. This inhibition is reversible and selective, with no significant activity against other closely related kinases such as ATR and PI3K at therapeutic concentrations[4][5].

Biochemical Potency and Selectivity

This compound inhibits ATM kinase with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range. While a comprehensive kinase selectivity panel with IC50 values against a wide range of kinases is not publicly available, studies have shown that it does not significantly inhibit other PIKK family members[2][4]. One study noted that at a concentration of 10 μM, an extended analysis against a commercial kinase panel was performed, though the specific results are not detailed in the available literature[4].

| Parameter | Value | Reference |

| Target | ATM Kinase | [1][3] |

| IC50 | 0.41 µM | [1][5] |

| Selectivity | No significant inhibition of ATR, PI3K, or other PIKK family members. | [2][4] |

Inhibition of ATM-Dependent Signaling

Upon induction of DNA double-strand breaks by agents such as ionizing radiation (IR) or etoposide, ATM is activated and phosphorylates a cascade of downstream targets. This compound effectively blocks these phosphorylation events.

Key downstream targets whose phosphorylation is inhibited by this compound include:

-

p53 (Ser15): Inhibition of p53 phosphorylation at Serine 15 prevents its stabilization and activation, thereby abrogating the G1 cell cycle checkpoint[1][4].

-

KAP1 (Ser824): Prevention of KAP1 phosphorylation disrupts chromatin remodeling and DNA repair processes[1].

-

CHK2 (Thr68): Inhibition of CHK2 phosphorylation contributes to the abrogation of cell cycle checkpoints.

The inhibition of these signaling events disrupts the normal cellular response to DNA damage, leading to defects in cell cycle progression, particularly an accumulation of cells in the G2/M phase and a reduction in the G1 phase population[1].

Signaling Pathway of ATM Inhibition by this compound

Caption: ATM activation and its inhibition by this compound.

Sensitization to DNA-Damaging Agents

A primary therapeutic application of ATM inhibitors is to enhance the efficacy of conventional cancer treatments like radiotherapy and chemotherapy. This compound has been demonstrated to sensitize cancer cells to ionizing radiation (IR) and DNA-damaging drugs such as temozolomide (TMZ)[1][3]. By inhibiting ATM, this compound prevents the repair of DNA lesions induced by these agents, leading to an accumulation of genomic damage and subsequent cell death.

Synthetic Lethality with PARP Inhibitors

A promising strategy in cancer therapy is the concept of synthetic lethality, where the simultaneous loss of two genes or the inhibition of two proteins results in cell death, while the loss of either one alone is not lethal. This compound exhibits synthetic lethality when combined with PARP inhibitors in cancer cells, including those that are proficient in BRCA1/2.

PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which can be converted into more cytotoxic DSBs during DNA replication. In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which is dependent on functional ATM and BRCA1/2 proteins.

In cancer cells treated with this compound, the ATM-mediated HR pathway is compromised. The concurrent inhibition of PARP leads to an accumulation of DSBs that cannot be effectively repaired, resulting in genomic instability and cell death. This synthetic lethal interaction is particularly relevant for expanding the utility of PARP inhibitors to a broader range of tumors beyond those with BRCA mutations. The loss of ATM function has been shown to be associated with reduced expression of BRCA1 and BRCA2 proteins, further impairing the HR repair pathway and enhancing the synthetic lethal effect with PARP inhibitors.

Synthetic Lethality of this compound and PARP Inhibitors

Caption: Mechanism of synthetic lethality with this compound and PARP inhibitors.

Experimental Protocols

In Vitro ATM Kinase Assay

This protocol is adapted from methodologies described for the screening of ATM inhibitors[1][3].

Objective: To determine the in vitro inhibitory activity of this compound on ATM kinase.

Materials:

-

Recombinant full-length ATM kinase

-

Recombinant GST-p53 (1-101) substrate

-

96-well Maxisorp plates

-

Kinase reaction buffer (20 mM HEPES, 50 mM NaCl, 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT, 1 µM ATP)

-

This compound

-

Wash buffer (PBS with 0.05% Tween-20)

-

Blocking buffer (1% BSA in PBS)

-

Anti-Phospho-p53 (Ser15) primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (1 M H₂SO₄)

-

Plate reader

Procedure:

-

Coat 96-well plates with 2 µg of GST-p53 (1-101) in PBS overnight at 4°C.

-

Wash plates three times with wash buffer.

-

Add 30-60 ng of recombinant ATM kinase in kinase reaction buffer to each well.

-

Add this compound at various concentrations to the wells. Include a DMSO vehicle control.

-

Incubate for 90 minutes at room temperature.

-

Wash plates three times with wash buffer.

-

Block with blocking buffer for 1 hour at room temperature.

-

Wash plates three times with wash buffer.

-

Incubate with anti-Phospho-p53 (Ser15) antibody (e.g., 1:1000 dilution in PBS) for 1 hour at room temperature.

-

Wash plates three times with wash buffer.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in PBS) for 1 hour at room temperature.

-

Wash plates three times with wash buffer.

-

Add TMB substrate and incubate for 15-30 minutes in the dark.

-

Stop the reaction by adding stop solution.

-

Read absorbance at 450 nm using a plate reader.

-

Calculate the IC50 value of this compound.

Experimental Workflow for In Vitro ATM Kinase Assay

Caption: Workflow for the in vitro ATM kinase inhibition assay.

Western Blotting for ATM Signaling

Objective: To assess the effect of this compound on the phosphorylation of ATM downstream targets in cells.

Materials:

-

Cell lines (e.g., MCF-7, HeLa)

-

This compound

-

DNA-damaging agent (e.g., etoposide, ionizing radiation)

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-pATM, anti-pKAP1, anti-p-p53, and total protein controls)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Induce DNA damage with etoposide (e.g., 25 µM) or IR (e.g., 10 Gy).

-

Incubate for the desired time (e.g., 1 hour).

-

Lyse cells and quantify protein concentration.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C (specific dilutions should be optimized).

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add ECL substrate and visualize the bands using an imaging system.

Clonogenic Survival Assay

Objective: To determine the ability of this compound to sensitize cells to ionizing radiation.

Materials:

-

Cancer cell lines

-

This compound

-

Ionizing radiation source

-

Cell culture medium and dishes

-

Crystal violet staining solution

Procedure:

-

Treat cells with this compound or DMSO for a specified period (e.g., 4 hours).

-

Expose cells to various doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

-

Wash cells to remove the drug and re-plate a known number of cells in fresh medium.

-

Incubate for 10-14 days to allow for colony formation.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies (containing at least 50 cells).

-

Calculate the surviving fraction for each treatment group and plot the survival curves.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that targets the core of the DNA damage response through the potent and selective inhibition of ATM kinase. Its mechanism of action, involving the disruption of ATM-dependent signaling, sensitization to DNA-damaging agents, and synthetic lethality with PARP inhibitors, provides a strong rationale for its further investigation in preclinical and clinical settings. The experimental protocols provided in this guide offer a framework for researchers to explore the multifaceted activities of this compound and to accelerate the development of novel cancer therapies.

References

- 1. glpbio.com [glpbio.com]

- 2. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS:1080622-86-1 | ATM inhibitor,potent and reversible | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

In-depth Technical Guide: The Discovery and Chemical Synthesis of CP-466722

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-466722 is a potent and reversible small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). This technical guide provides a comprehensive overview of the discovery of this compound, its mechanism of action, and a detailed account of its chemical synthesis. The information presented is intended to support researchers and professionals in the fields of oncology, drug discovery, and chemical biology in their understanding and potential application of this compound. All quantitative data is summarized in structured tables, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are provided to illustrate signaling pathways and experimental workflows.

Discovery and Mechanism of Action

This compound was identified through the screening of a targeted compound library for inhibitors of ATM kinase.[1][2] The compound, with the chemical name 2-(6,7-dimethoxyquinazolin-4-yl)-5-(pyridin-2-yl)-1,2,4-triazol-3-amine, demonstrated potent and reversible inhibition of ATM kinase activity.[1]

The ATM protein kinase plays a pivotal role in signaling pathways that respond to DNA double-strand breaks (DSBs), coordinating cell cycle progression with DNA repair.[1] In cancer, targeting ATM can enhance the efficacy of DNA-damaging therapies like ionizing radiation (IR).[1] this compound was found to inhibit ATM-dependent phosphorylation events within cells, leading to disruptions in cell cycle checkpoints, a characteristic phenotype of cells with deficient ATM function.[1]

A key feature of this compound is the rapid and complete reversibility of its inhibitory effect on cellular ATM kinase activity upon its removal.[1] This transient inhibition has been shown to be sufficient to sensitize cancer cells to IR, suggesting that prolonged ATM inhibition may not be necessary for therapeutic radiosensitization.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (ATM Kinase) | 0.41 µM | In vitro kinase assay | [3] |

| Effective Concentration for ATM Inhibition in cells | 6 µM | HeLa cells | [4] |

| Cytotoxicity (IC50) | 16.92 µM | MCF-7 breast cancer cells | [5] |

| Cytotoxicity (IC50) | 12.78 µM | SKBr-3 breast cancer cells | [5] |

Experimental Protocols

In Vitro ATM Kinase Inhibition Assay (ELISA-based)

This protocol describes the screening method used to identify this compound as an ATM kinase inhibitor.

Materials:

-

Recombinant GST-p53(1-101) substrate

-

Purified, full-length Flag-tagged ATM kinase

-

96-well Maxisorp plates

-

Phosphate-buffered saline (PBS)

-

Kinase reaction buffer (20 mM HEPES, 50 mM NaCl, 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT, 10 µM ATP)

-

This compound or other test compounds

-

Blocking buffer (1% w/v BSA in PBS)

-

Anti-Phospho(Ser15)-p53 antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

1 M H₂SO₄

Procedure:

-

Coat 96-well Maxisorp plates overnight at 4°C with 2 µ g/well of recombinant GST-p53(1-101) in PBS.

-

Wash plates with PBS containing 0.05% v/v Tween-20 (PBST).

-

Add 30-60 ng of purified full-length ATM kinase to each well in 80 µL of kinase reaction buffer.

-

Add this compound or other test compounds at desired concentrations to the wells in duplicate.

-

Incubate the kinase reaction for 90 minutes at room temperature.

-

Wash plates with PBST.

-

Block the plates with 1% w/v BSA in PBS for 1 hour at room temperature.

-

Wash plates with PBST.

-

Add anti-Phospho(Ser15)-p53 antibody (e.g., 1:1000 dilution in PBS) and incubate for 1 hour at room temperature.

-

Wash plates with PBST.

-

Add HRP-conjugated secondary antibody (e.g., 1:5000 dilution in PBS) and incubate for 1 hour at room temperature.

-

Wash plates with PBST.

-

Add TMB substrate and develop for 15-30 minutes.

-

Stop the reaction by adding 1 M H₂SO₄.

-

Determine the absorbance at 450 nm using a plate reader.[4]

Cellular Assay for ATM Inhibition (Western Blotting)

This protocol details the method to assess the inhibition of ATM-dependent phosphorylation in cells.

Materials:

-

HeLa or other suitable cancer cell lines

-

Cell culture medium and supplements

-

This compound

-

Ionizing radiation source

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against Phospho-ATM (Ser1981), Phospho-p53 (Ser15), and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western blotting detection reagents

Procedure:

-

Plate HeLa cells and allow them to adhere and grow for 24 hours.

-

Pre-treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1 hour).

-

Expose the cells to ionizing radiation (e.g., 10 Gy).

-

Incubate the cells for a further 30 minutes post-irradiation.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-ATM, phospho-p53, and the loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST and detect the protein bands using an ECL detection system.

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process. The following is a representative synthetic route based on the synthesis of analogous quinazoline derivatives.

Step 1: Synthesis of 2-Amino-4,5-dimethoxybenzonitrile This intermediate can be prepared from 3,4-dimethoxyaniline through formylation followed by dehydration, or other established methods.

Step 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline 2-Amino-4,5-dimethoxybenzonitrile is cyclized, for instance, with formamide to yield 6,7-dimethoxyquinazolin-4-one. Subsequent chlorination using a reagent like phosphorus oxychloride (POCl₃) affords 4-chloro-6,7-dimethoxyquinazoline.

Step 3: Synthesis of 4-Hydrazinyl-6,7-dimethoxyquinazoline The 4-chloroquinazoline is reacted with hydrazine hydrate to substitute the chlorine atom and form the corresponding hydrazinylquinazoline.

Step 4: Synthesis of 5-(pyridin-2-yl)-1,2,4-triazol-3-amine This intermediate can be synthesized through the reaction of pyridine-2-carbonitrile with hydrazine to form the amidrazone, which is then cyclized with a suitable reagent like cyanogen bromide.

Step 5: Final Condensation to Yield this compound A condensation reaction between 4-hydrazinyl-6,7-dimethoxyquinazoline and an appropriate precursor derived from 5-(pyridin-2-yl)-1,2,4-triazol-3-amine, or a direct coupling of the two heterocyclic systems through a suitable linker and subsequent cyclization, would lead to the final product, this compound. A plausible final step involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with 5-(pyridin-2-yl)-1,2,4-triazol-3-amine.

Note: The exact, detailed experimental procedure for the synthesis of this compound is not publicly available in the primary literature. The route described above is a general synthetic strategy based on known chemical transformations for constructing similar heterocyclic systems.

Mandatory Visualizations

Caption: ATM signaling pathway and the inhibitory action of this compound.

Caption: Workflow for assessing cellular ATM inhibition by this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Enhancing anti-tumour innate immunity by targeting the DNA damage response and pattern recognition receptors in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting ATM pathway for therapeutic intervention in cancer [biodiscovery.pensoft.net]

- 5. medchemexpress.com [medchemexpress.com]

The Role of CP-466722 in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-466722 is a potent and selective small-molecule inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). This technical guide provides an in-depth analysis of the function of this compound in inducing cell cycle arrest, particularly in the context of cancer therapy. By inhibiting ATM, this compound disrupts the cellular response to DNA double-strand breaks (DSBs), leading to a failure in the activation of downstream cell cycle checkpoints. This guide details the mechanism of action, presents quantitative data on its effects, outlines key experimental protocols for its study, and visualizes the associated signaling pathways.

Introduction

The integrity of the genome is paramount for cellular function and survival. The DNA damage response is a complex signaling network that detects DNA lesions, halts cell cycle progression to allow for repair, and initiates apoptosis if the damage is irreparable. A key player in this response is the ATM kinase, which is activated by DNA double-strand breaks. In many cancer cells, other checkpoint pathways, such as the p53-mediated G1 checkpoint, are often defective, making them heavily reliant on the ATM-dependent G2/M checkpoint for survival after DNA damage. This dependency presents a therapeutic window for ATM inhibitors.

This compound has been identified as a selective inhibitor of ATM kinase. Its ability to abrogate the G2/M checkpoint, particularly in combination with DNA-damaging agents like ionizing radiation (IR), makes it a valuable tool for cancer research and a potential therapeutic agent. This guide will explore the molecular mechanisms by which this compound induces cell cycle arrest and sensitizes cancer cells to genotoxic treatments.

Mechanism of Action of this compound

This compound functions as a selective and reversible inhibitor of ATM kinase.[1] In response to DNA double-strand breaks, ATM is activated and phosphorylates a multitude of downstream substrates that orchestrate the DNA damage response, including cell cycle arrest.[2] this compound competitively binds to the ATP-binding pocket of ATM, preventing the phosphorylation of these key downstream effectors.

The primary consequence of ATM inhibition by this compound in the context of the cell cycle is the abrogation of the G2/M checkpoint.[3] In response to DNA damage, ATM normally phosphorylates and activates Chk2, which in turn phosphorylates and inactivates the Cdc25C phosphatase. This prevents the dephosphorylation and activation of the Cyclin B1/Cdk1 complex, which is essential for entry into mitosis. By inhibiting ATM, this compound prevents this signaling cascade, leading to the inappropriate activation of Cyclin B1/Cdk1 and entry into mitosis with damaged DNA, a process that often results in mitotic catastrophe and cell death.

Data Presentation

The following tables summarize the quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 Value |

| ATM | 0.41 µM |

Data sourced from in vitro kinase assays.[4]

Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells (Post-Ionizing Radiation)

| Treatment (5 Gy IR) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| DMSO (Control) | ~45 | ~20 | ~35 |

| 6 µM this compound | ~20 | ~15 | ~65 |

Note: The data in this table are estimated from the graphical representations presented in Rainey et al., Cancer Research 2008;68(18):7466-74, as precise tabulated data was not available.

Table 3: Effect of this compound on Clonogenic Survival of HeLa Cells (Post-Ionizing Radiation)

| Radiation Dose (Gy) | Survival Fraction (DMSO Control) | Survival Fraction (6 µM this compound) |

| 0 | 1.0 | 1.0 |

| 2 | ~0.6 | ~0.3 |

| 4 | ~0.2 | ~0.05 |

| 6 | ~0.05 | ~0.01 |

Note: The data in this table are estimated from the graphical representations presented in Rainey et al., Cancer Research 2008;68(18):7466-74, as precise tabulated data was not available.

Experimental Protocols

Western Blotting for ATM-dependent Phosphorylation

This protocol is designed to assess the inhibition of ATM kinase activity by this compound by measuring the phosphorylation status of its downstream targets.

Materials:

-

HeLa cells

-

This compound

-

Ionizing radiation source

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-phospho-Chk2 (Thr68), anti-ATM, anti-Chk2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Seed HeLa cells and allow them to adhere overnight.

-

Pre-treat cells with the desired concentration of this compound or DMSO (vehicle control) for 1 hour.

-

Expose cells to ionizing radiation (e.g., 5 Gy).

-

Incubate for the desired time post-irradiation (e.g., 30 minutes).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine protein concentration using a protein assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using an ECL reagent and an imaging system.

Flow Cytometry for Cell Cycle Analysis

This protocol allows for the quantitative analysis of cell cycle distribution following treatment with this compound and ionizing radiation.

Materials:

-

HeLa cells

-

This compound

-

Ionizing radiation source

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed HeLa cells and allow them to adhere overnight.

-

Treat cells with this compound or DMSO, followed by ionizing radiation as described in the Western Blot protocol.

-

Incubate for the desired time post-irradiation (e.g., 24 hours).

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with this compound and ionizing radiation.

Materials:

-

HeLa cells

-

This compound

-

Ionizing radiation source

-

Complete growth medium

-

6-well plates

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

-

Treat a bulk population of HeLa cells with this compound or DMSO for 1 hour, followed by exposure to a range of doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).

-

After treatment, trypsinize the cells and count them.

-

Plate a known number of cells (e.g., 200-1000 cells, depending on the radiation dose) into 6-well plates containing fresh medium without the inhibitor.

-

Incubate the plates for 10-14 days to allow for colony formation.

-

Wash the plates with PBS.

-

Fix the colonies with a solution like 10% formalin for 15 minutes.

-

Stain the colonies with crystal violet solution for 30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (containing at least 50 cells).

-

Calculate the plating efficiency and the surviving fraction for each treatment condition.

Visualization of Signaling Pathways and Workflows

Caption: ATM Signaling Pathway in G2/M Checkpoint Control and its Inhibition by this compound.

Caption: General Experimental Workflow for Studying the Effects of this compound.

Conclusion

This compound is a valuable research tool for elucidating the intricacies of the ATM-mediated DNA damage response and cell cycle control. Its ability to selectively inhibit ATM kinase activity provides a powerful method to study the consequences of abrogating the G2/M checkpoint. The sensitization of cancer cells to ionizing radiation by this compound highlights the therapeutic potential of ATM inhibition, particularly for tumors with defects in other checkpoint pathways. This technical guide provides a comprehensive overview of the function of this compound, along with the necessary experimental framework for its investigation, to aid researchers, scientists, and drug development professionals in this field. Further research into the in vivo efficacy and safety of this compound and other ATM inhibitors is warranted to translate these preclinical findings into clinical applications.

References

- 1. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of different doses of X-ray irradiation on cell apoptosis, cell cycle, DNA damage repair and glycolysis in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

CP-466722: A Technical Guide to a Selective ATM Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CP-466722, a potent and reversible small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. This document consolidates key findings on its mechanism of action, selectivity, and cellular effects, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Introduction

This compound is a significant research tool for investigating the central role of ATM in the DNA damage response (DDR). ATM, a member of the phosphatidylinositol 3-kinase-like kinase (PIKK) family, is a master regulator of the cellular response to DNA double-strand breaks (DSBs), orchestrating cell cycle checkpoints, DNA repair, and apoptosis.[1] Dysregulation of the ATM signaling pathway is a hallmark of cancer, making it a compelling target for therapeutic intervention, particularly in combination with DNA-damaging agents like ionizing radiation (IR) and certain chemotherapeutics.[1] this compound offers a means to probe these processes with high temporal control due to its reversible nature.[2]

Mechanism of Action and Selectivity

This compound functions as a direct inhibitor of the kinase activity of ATM.[3] In vitro studies have demonstrated its ability to prevent the phosphorylation of ATM substrates.[3] Its selectivity profile indicates a significant preference for ATM over other closely related PIKK family members, such as ATR and DNA-PK, although it has been noted to inhibit other kinases at higher concentrations.[3][4]

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (µM) | Notes |

| ATM | 0.41[5][6][7] | Potent inhibition demonstrated in in vitro kinase assays. |

| ATR | Not significantly inhibited[3] | High selectivity for ATM over ATR. |

| DNA-PK | Not significantly inhibited[4] | High selectivity for ATM over DNA-PK. |

| PI3K/PIKK family | Not significantly inhibited[2][5] | Generally selective against other PI3K-like kinases. |

| Abl and Src | Inhibitory activity noted in vitro[3] | Cellular activity against Bcr-Abl was not observed at concentrations that inhibit ATM.[3] |

Note: A comprehensive kinase selectivity panel with IC50 values against a broad range of kinases is not publicly available.

Cellular Effects

In cellular contexts, this compound effectively phenocopies the cellular defects observed in Ataxia-Telangiectasia (A-T) cells, which lack functional ATM.[3] Its primary cellular effects include the inhibition of ATM-dependent signaling, disruption of cell cycle checkpoints, and sensitization of cancer cells to DNA-damaging agents.

Table 2: Cellular Activity of this compound

| Cell Line | Concentration | Effect |

| HeLa | 6 µM[4][8] | Complete inhibition of IR-induced ATM activation and downstream phosphorylation events.[3][4] |

| HeLa | 6 µM[3] | Disruption of the G1/S and G2/M cell cycle checkpoints following ionizing radiation.[3] |

| HeLa | 6 µM[3] | Sensitization to ionizing radiation, as demonstrated by clonogenic survival assays.[3] |

| MCF-7 | 1 µM[5] | Complete inhibition of ATM-dependent phosphorylation.[5] |

| MCF-7 | 10 µM[6][7] | Inhibition of etoposide-induced pATM and pKAP1 signals.[6][7] |

| SKBr-3 | 5-50 µM[5] | Inhibition of proliferation.[5] |

| Mouse Cells | 6-10 µM[5] | Inhibition of p53 induction and ATM-dependent phosphorylation.[5] |

ATM Signaling Pathway in Response to DNA Damage

The following diagram illustrates the central role of ATM in the DNA damage response pathway, which is inhibited by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

In Vitro ATM Kinase Assay (ELISA-based)

This assay quantifies the kinase activity of ATM by measuring the phosphorylation of a substrate.

-

Plate Coating: 96-well Maxisorp plates are coated overnight at 4°C with a recombinant GST-p53(1-101) substrate.

-

Kinase Reaction:

-

Plates are washed with a PBS-Tween buffer.

-

Purified, full-length Flag-tagged ATM kinase is added to each well in a reaction buffer (20 mM HEPES, 50 mM NaCl, 10 mM MgCl2, 10 mM MnCl2, 1 mM DTT, and 1 µM ATP).

-

This compound or a vehicle control (DMSO) is added to the wells.

-

The kinase reaction is incubated for 90 minutes at room temperature.[8]

-

-

Detection of Phosphorylation:

-

Plates are washed and blocked with 1% w/v BSA in PBS.

-

A primary antibody specific for phosphorylated p53 (e.g., anti-Phospho(Ser15)-p53) is added and incubated for 1 hour.

-

After washing, an HRP-conjugated secondary antibody is added and incubated for 1 hour.

-

Plates are washed, and a TMB substrate is added. The reaction is stopped with 1 M H2SO4.

-

The absorbance is read at 450 nm.[8]

-

Western Blotting for ATM Signaling

This method is used to assess the phosphorylation status of ATM and its downstream targets in cells.

-

Cell Treatment and Lysis:

-

Cells are cultured and pre-treated with this compound or DMSO for a specified time (e.g., 30 minutes to 1 hour).

-

DNA damage is induced (e.g., by ionizing radiation).

-

Cells are harvested at various time points post-damage and lysed in a suitable buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE.

-

-

Immunoblotting:

-

Proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST).

-

The membrane is incubated with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., p-ATM (S1981), ATM, p-p53 (S15), p53, p-Chk2 (T68), Chk2).

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.[3]

-

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle distribution following DNA damage.

-

Cell Treatment: Cells are treated with this compound or DMSO and then exposed to ionizing radiation.

-

Harvesting and Fixation: At a specified time post-irradiation (e.g., 16 hours), cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.[3]

-

Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.[3]

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.[3]

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, a measure of reproductive cell death.

-

Cell Treatment: Cells are pre-treated with this compound or DMSO, followed by exposure to varying doses of ionizing radiation.

-

Cell Plating: After a short incubation with the inhibitor (e.g., 4 hours), the drug-containing medium is removed, and cells are washed, trypsinized, counted, and plated at a low density in fresh medium.

-

Colony Formation: Cells are incubated for 10-14 days to allow for colony formation.

-

Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet). Colonies containing 50 or more cells are counted.

-

Data Analysis: The surviving fraction for each treatment group is calculated relative to the untreated control.

Experimental Workflow for Assessing Radiosensitization by this compound

The following diagram outlines a typical experimental workflow to evaluate the radiosensitizing effects of this compound.

Pharmacokinetics and Pharmacodynamics

Based on publicly available literature, there is a notable absence of published in vivo pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound. While the foundational research paper by Rainey et al. (2008) suggests the potential for in vivo studies, particularly in murine models, subsequent publications with detailed PK/PD analysis were not identified in the conducted searches.[3] Therefore, parameters such as bioavailability, half-life, and tissue distribution of this compound in animal models remain to be characterized in the public domain.

Summary and Future Directions

This compound is a valuable chemical probe for elucidating the multifaceted roles of ATM in cellular physiology and disease. Its potency, selectivity for ATM over key related kinases, and reversible nature make it a powerful tool for in vitro and cell-based studies. The compound's ability to sensitize cancer cells to ionizing radiation underscores the therapeutic potential of ATM inhibition.

Future research efforts would benefit from a comprehensive kinase screen to fully delineate the selectivity profile of this compound. Furthermore, in vivo studies are critically needed to establish its pharmacokinetic and pharmacodynamic properties, which would be essential for translating the promising in vitro findings into potential therapeutic applications. The development of more potent and specific analogs of this compound, guided by its chemical structure, could lead to next-generation ATM inhibitors with improved therapeutic indices.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS:1080622-86-1 | ATM inhibitor,potent and reversible | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. glpbio.com [glpbio.com]

- 8. selleckchem.com [selleckchem.com]

The Selective ATM Kinase Inhibitor CP-466722: A Technical Guide to its Effects on the p53 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to DNA damage, such as cell cycle arrest, apoptosis, and DNA repair. The ataxia-telangiectasia mutated (ATM) kinase is a primary activator of p53 in response to DNA double-strand breaks (DSBs).[1] Dysregulation of the p53 signaling pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. CP-466722 is a potent and selective small molecule inhibitor of ATM kinase, which has been investigated for its potential to modulate the p53 pathway and sensitize cancer cells to DNA-damaging agents. This technical guide provides an in-depth overview of the mechanism of action of this compound on the p53 signaling pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Mechanism of Action: Inhibition of ATM-Mediated p53 Activation

This compound exerts its effects by directly inhibiting the kinase activity of ATM. In response to DNA damage, ATM phosphorylates a variety of downstream targets, including p53 at Serine 15.[2] This phosphorylation event is a crucial step in the activation and stabilization of p53, allowing it to accumulate in the nucleus and function as a transcription factor. By inhibiting ATM, this compound effectively blocks this initial activation step, thereby preventing the induction of the p53-mediated DNA damage response.[3][4][5] This leads to a failure in the activation of downstream p53 target genes responsible for cell cycle arrest and apoptosis, such as p21 and PUMA.[6][7][8]

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Experimental System | Reference |

| IC50 (ATM Kinase) | 0.41 µM | In vitro kinase assay | [3][4] |

Table 2: Cellular Activity of this compound in Response to DNA Damage

| Cell Line | Treatment | Concentration of this compound | Effect | Reference |

| HeLa | Ionizing Radiation (IR) | 6 µM | Disruption of ATM-dependent cell cycle checkpoints. | [3] |

| MCF-7 | Etoposide | 10 µM | Inhibition of pATM and pKAP1 signals. | [4] |

| MCF-7 | Ionizing Radiation (IR) | 1 µM | Complete inhibition of ATM-dependent phosphorylation. | [3] |

| Mouse Embryonic Fibroblasts (MEFs) | Ionizing Radiation (IR) | 6 µM, 10 µM | Inhibition of p53 induction and ATM-dependent phosphorylation. | [3] |

Experimental Protocols

In Vitro ATM Kinase Assay (ELISA-based)

This protocol describes a method to screen for and characterize inhibitors of ATM kinase activity in vitro.

-

Plate Coating: Coat a 96-well Maxisorp plate overnight at 4°C with a solution containing a GST-p53 fusion protein (as the substrate for ATM) in phosphate-buffered saline (PBS).

-

Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST). Block the wells with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature to prevent non-specific binding.

-

Kinase Reaction: Add the kinase reaction buffer containing purified, full-length ATM enzyme, ATP, and varying concentrations of this compound to the wells. Incubate for 90 minutes at 30°C to allow the phosphorylation of the GST-p53 substrate.

-

Detection of Phosphorylation:

-

Wash the plate with PBST.

-

Add a primary antibody specific for phosphorylated p53 (e.g., anti-phospho-p53 Ser15) diluted in PBS and incubate for 1 hour at room temperature.

-

Wash the plate with PBST.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the plate with PBST.

-

-

Signal Development: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to the wells. The HRP enzyme will convert the substrate to a colored product. Stop the reaction with sulfuric acid.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of phosphorylated p53, and thus to the ATM kinase activity.

Western Blotting for Phospho-p53

This protocol details the detection of phosphorylated p53 in cell lysates following treatment with this compound and a DNA-damaging agent.

-

Cell Culture and Treatment: Plate cells (e.g., MCF-7) and allow them to adhere. Pre-treat the cells with the desired concentrations of this compound for 1 hour. Induce DNA damage by treating with a DNA-damaging agent such as etoposide or by exposing the cells to ionizing radiation (IR).

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-p53 (Ser15) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against total p53 or a housekeeping protein (e.g., β-actin) as a loading control.[9]

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cells treated with this compound.

-

Cell Treatment and Harvesting: Treat cells with this compound and/or a DNA-damaging agent for the desired duration. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a staining solution containing a DNA-binding dye such as propidium iodide (PI) and RNase A.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content of the cells.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[10][11][12][13]

Mandatory Visualization

Caption: Inhibition of the ATM-p53 signaling pathway by this compound.

Caption: Experimental workflow for evaluating this compound's effect on p53 signaling.

Caption: Logical flow of this compound's intervention in the DNA damage response.

Conclusion

This compound is a valuable research tool for dissecting the intricacies of the ATM-p53 signaling pathway. Its potent and selective inhibition of ATM kinase provides a means to study the consequences of abrogating the p53-mediated DNA damage response. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in leveraging this compound to investigate the role of p53 in cancer biology and to explore novel therapeutic strategies aimed at modulating this critical tumor suppressor pathway. The ability of this compound to sensitize cancer cells to genotoxic agents underscores the potential of ATM inhibition as a promising avenue for cancer therapy.

References

- 1. Inhibition of ATM reverses EMT and decreases metastatic potential of cisplatin-resistant lung cancer cells through JAK/STAT3/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced phosphorylation of p53 by ATM in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PUMA INACTIVATION PROTECTS AGAINST OXIDATIVE STRESS THROUGH p21/Bcl-XL INHIBITION OF BAX DEATH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PUMA inactivation protects against oxidative stress through p21/Bcl-XL inhibition of bax death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Puma and p21 represent cooperating checkpoints limiting self-renewal and chromosomal instability of somatic stem cells in response to telomere dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 11. Flow cytometric analysis of the cell cycle: mathematical modeling and biological interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Cell Cycle Analysis Assays | Thermo Fisher Scientific - HK [thermofisher.com]

CP-466722's Impact on Genomic Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-466722 is a potent and reversible small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3][4][5][6] By targeting ATM, this compound disrupts downstream signaling pathways essential for cell cycle checkpoint control and DNA repair, thereby compromising genomic stability. This targeted inhibition leads to an increased sensitivity of cancer cells to DNA damaging agents, such as ionizing radiation (IR). This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on cell cycle distribution, and its potential as a radiosensitizer. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are included to facilitate further research and development in this area.

Introduction: The Role of ATM in Genomic Stability

The integrity of the genome is constantly challenged by both endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex network of signaling pathways known as the DNA damage response (DDR). A master regulator of the DDR is the serine/threonine protein kinase, Ataxia-Telangiectasia Mutated (ATM). In its inactive state, ATM exists as a dimer.[3] Upon the induction of DNA double-strand breaks (DSBs), ATM undergoes intermolecular autophosphorylation and dissociates into active monomers.[3] Activated ATM then phosphorylates a multitude of downstream substrates that orchestrate the cellular response to DNA damage, including the activation of cell cycle checkpoints, the initiation of DNA repair, and in cases of overwhelming damage, the induction of apoptosis. The central role of ATM in maintaining genomic stability makes it an attractive target for therapeutic intervention, particularly in oncology.

This compound: A Potent and Specific ATM Kinase Inhibitor

This compound was identified through a targeted compound library screen as a potent inhibitor of ATM kinase activity.[3][4] It acts as a reversible inhibitor, and its effects on cellular ATM activity can be rapidly reversed upon its removal.[3][4]

Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of ATM. This prevents the phosphorylation of downstream targets that are crucial for the DDR. Notably, this compound has been shown to be selective for ATM and does not significantly inhibit other related kinases such as Ataxia-Telangiectasia and Rad3-related (ATR) or the phosphatidylinositol 3-kinase (PI3K) family of proteins at concentrations where it effectively inhibits ATM.[1][3][4][5]

Quantitative Analysis of ATM Inhibition

The inhibitory potency of this compound against ATM has been quantified in various in vitro and cellular assays.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (ATM kinase activity) | 0.41 µM | In vitro kinase assay | [2][6] |

| Concentration for complete inhibition of ATM-dependent phosphorylation | 1 µM | MCF7 cells | [1] |

| Concentration for disruption of ATM-dependent cell cycle checkpoints | 6 µM | HeLa cells | [1] |

Impact of this compound on Cell Cycle Control and Genomic Stability

By inhibiting ATM, this compound disrupts the intricate coordination between cell cycle progression and DNA repair, leading to increased genomic instability.

Abrogation of the G2/M DNA Damage Checkpoint

In response to DNA damage, ATM activation is critical for instigating the G2/M checkpoint, which prevents cells with damaged DNA from entering mitosis. This compound has been demonstrated to abrogate this checkpoint. In the presence of ionizing radiation (IR), treatment with this compound leads to an increased proportion of cells in the G2/M phase of the cell cycle, indicative of a failure to arrest in G2.[5][7]

Quantitative Effects on Cell Cycle Distribution

The following table summarizes the quantitative data on the effect of this compound on the cell cycle distribution of HeLa cells 16 hours after exposure to 5 Gy of ionizing radiation.

| Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |

| DMSO (no IR) | 55 | 25 | 20 | [4][7] |

| DMSO + IR | 30 | 20 | 50 | [4][7] |

| This compound (6 µM) (no IR) | 55 | 25 | 20 | [4][7] |

| This compound (6 µM) + IR | 15 | 15 | 70 | [4][7] |

Radiosensitization

A key consequence of the this compound-mediated disruption of the DDR is the sensitization of cancer cells to ionizing radiation. By preventing ATM-dependent DNA repair and checkpoint activation, this compound enhances the cytotoxic effects of IR. Clonogenic survival assays have shown that even transient exposure to this compound is sufficient to significantly increase the sensitivity of cells to IR.[3][4]

Experimental Protocols

In Vitro ATM Kinase Assay

This protocol describes an ELISA-based assay to measure the kinase activity of ATM and its inhibition by this compound.

-

Plate Coating: Coat a 96-well Maxisorp plate overnight at 4°C with 2 µg of purified, recombinant GST-p53(1-101) in PBS.

-

Washing: Wash the plate with 0.05% v/v Tween-20 in PBS.

-

Kinase Reaction: Add 30-60 ng of purified recombinant full-length ATM kinase to each well in a final volume of 80 µL of reaction buffer (20 mM HEPES, 50 mM NaCl, 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT, and 1 µM ATP). Include this compound at desired concentrations. Incubate for 90 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Blocking: Block the plate for 1 hour with 1% w/v BSA in PBS.

-

Primary Antibody: Add anti-Phospho(Ser15)-p53 antibody (1:1000 dilution in PBS) and incubate for 1 hour.

-

Washing: Repeat the washing step.

-

Secondary Antibody: Add HRP-conjugated goat anti-rabbit IgG secondary antibody (1:5000 dilution in PBS) and incubate for 1 hour.

-

Detection: Add TMB substrate reagent and develop for 15-30 minutes. Stop the reaction with 1 M H₂SO₄.

-

Measurement: Read the absorbance at 450 nm.

Western Blotting for ATM Pathway Activation

This protocol is for assessing the phosphorylation status of ATM and its downstream targets in cells treated with this compound.

-

Cell Treatment: Plate cells and treat with this compound at the desired concentration for a specified time before inducing DNA damage (e.g., with ionizing radiation or etoposide).

-

Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against pATM (Ser1981), pKAP1 (Ser824), pp53 (Ser15), and a loading control (e.g., actin).

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.

-

Cell Treatment and Harvesting: Treat cells with this compound and/or ionizing radiation. Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells at room temperature for 30 minutes in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Visualizations

Signaling Pathway of ATM Inhibition by this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:1080622-86-1 | ATM inhibitor,potent and reversible | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. apexbt.com [apexbt.com]

- 7. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Activity of CP-466722

CP-466722 is a potent and reversible inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the cellular response to DNA double-strand breaks. This guide provides a comprehensive overview of its chemical properties, biological activity, and the experimental methodologies used to characterize its function.

Chemical Structure and Properties

This compound, with the formal name 1-(6,7-dimethoxy-4-quinazolinyl)-3-(2-pyridinyl)-1H-1,2,4-triazol-5-amine, is a heterocyclic small molecule.[1] Its chemical structure is characterized by a quinazoline ring system linked to a pyridine-substituted triazole. The detailed chemical identifiers for this compound are summarized in the table below.

| Identifier | Value |

| CAS Number | 1080622-86-1[1] |

| Molecular Formula | C₁₇H₁₅N₇O₂[1] |

| Formula Weight | 349.4 g/mol [1] |

| IUPAC Name | 1-(6,7-dimethoxy-4-quinazolinyl)-3-(2-pyridinyl)-1H-1,2,4-triazol-5-amine[1] |

| SMILES | COC(C(OC)=C1)=CC2=C1C(N3N=C(C4=CC=CC=N4)N=C3N)=NC=N2[1] |

| InChI Key | ILBRKJBKDGCSCB-UHFFFAOYSA-N[1] |

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of ATM kinase with an IC₅₀ of 0.41 μM.[2][3] It functions by reversibly binding to the kinase domain of ATM, thereby preventing the phosphorylation of its downstream targets.[2][4] This inhibition of ATM signaling disrupts critical cellular processes, including cell cycle checkpoints and DNA repair.[4][5]

The compound has been shown to be selective for ATM over other related kinases such as PI3K and members of the PI3K-like protein kinase (PIKK) family.[2][4] By inhibiting ATM, this compound sensitizes cancer cells to ionizing radiation, highlighting its potential as a therapeutic agent in oncology.[1][4][6] Studies have demonstrated that even transient exposure to this compound is sufficient to enhance cellular sensitivity to radiation.[4][5]

ATM Signaling Pathway Inhibition by this compound

The following diagram illustrates the canonical ATM signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available in the provided search results, a plausible synthetic route can be devised based on the synthesis of structurally related quinazoline and triazole compounds. The following represents a generalized, multi-step synthetic workflow.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CAS:1080622-86-1 | ATM inhibitor,potent and reversible | High Purity | Manufacturer BioCrick [biocrick.com]

Methodological & Application

Application Notes and Protocols for CP-466722 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-466722 is a potent and reversible inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3][4][5] In response to DNA double-strand breaks, ATM activates downstream signaling pathways that orchestrate cell cycle arrest, DNA repair, or apoptosis.[4][5] Inhibition of ATM can sensitize cancer cells to ionizing radiation and certain chemotherapeutic agents, making it a promising target in oncology research.[3][4][6] These application notes provide detailed protocols for the solubilization of this compound and its application in common in vitro assays.

Data Presentation: Solubility of this compound

Proper solubilization is critical for accurate and reproducible experimental results. The solubility of this compound in various common laboratory solvents is summarized below. It is recommended to prepare fresh solutions for each experiment or to aliquot and store stock solutions at -20°C or -80°C to minimize freeze-thaw cycles.[1][2]

| Solvent | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 4.36 mg/mL | Warming and sonication may be required to achieve higher concentrations.[4][6] Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |

| 4-Methylpyridine | 5 mg/mL | - |

| Chloroform | 2 mg/mL | - |

| Water | Insoluble | - |

Note: The molecular weight of this compound is 349.35 g/mol .[1] This information is essential for calculating molar concentrations.

Experimental Protocols

Preparation of this compound Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in cell culture media or assay buffers.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

-

37°C water bath (optional)

Protocol:

-

Bring the this compound powder and anhydrous DMSO to room temperature.

-

Aseptically weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the solution vigorously to dissolve the compound.

-

If the compound does not fully dissolve, gentle warming in a 37°C water bath and/or sonication in an ultrasonic bath for a short period can aid dissolution.[4]

-

Once completely dissolved, the stock solution can be used immediately or aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquoted stock solutions at -20°C for up to one month or at -80°C for up to one year.[1][2]

In Vitro ATM Kinase Inhibition Assay (ELISA-based)

Objective: To determine the inhibitory effect of this compound on ATM kinase activity in a cell-free system. This protocol is adapted from established methods.[1][4][6]

Materials:

-

Recombinant full-length ATM kinase

-

Recombinant GST-p53(1-101) substrate

-

96-well Maxisorp plates

-

Phosphate-Buffered Saline (PBS)

-

Wash Buffer (0.05% v/v Tween-20 in PBS)

-

Blocking Buffer (1% w/v BSA in PBS)

-

Kinase Reaction Buffer (20 mM HEPES, 50 mM NaCl, 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT, 1 µM ATP)

-

This compound stock solution

-

Anti-Phospho(Ser15)-p53 primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate reagent

-

Stop Solution (1 M H₂SO₄)

-

Plate reader

Protocol:

-

Coat the 96-well plates overnight at 4°C with 2 µg of recombinant GST-p53(1-101) in PBS.[1]

-

Wash the plates with Wash Buffer.

-

Block the plates with Blocking Buffer for 1 hour at room temperature.

-

Wash the plates with Wash Buffer.

-

Prepare serial dilutions of this compound in the Kinase Reaction Buffer. Also, prepare a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Add 30-60 ng of purified recombinant full-length ATM kinase to each well, except for the no-enzyme control wells.[1][4][6]

-

Add the diluted this compound or vehicle control to the appropriate wells.

-

Initiate the kinase reaction by adding ATP (final concentration of 1 µM) to all wells. The final reaction volume should be 80 µL.[1][4][6]

-

Incubate the plate for 90 minutes at room temperature.[1][6]

-

Wash the plates with Wash Buffer.

-

Add the anti-Phospho(Ser15)-p53 primary antibody (e.g., 1:1000 dilution in PBS) and incubate for 1 hour at room temperature.[1][6]

-

Wash the plates with Wash Buffer.

-

Add the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in PBS) and incubate for 1 hour at room temperature.[1][6]

-

Wash the plates with Wash Buffer.

-

Add the TMB substrate reagent and develop the plate for 15-30 minutes.[1][6]

-

Stop the reaction by adding the Stop Solution.

-

Read the absorbance at 450 nm using a plate reader.

-

The inhibitory activity of this compound is determined by comparing the signal in the treated wells to the vehicle control wells.

Cell-Based Assay: Clonogenic Survival Assay

Objective: To assess the ability of this compound to sensitize cancer cells to ionizing radiation (IR).[1][3]

Materials:

-

HeLa cells (or other suitable cancer cell line)

-

Complete cell culture medium

-

This compound stock solution

-

Ionizing radiation source

-

6-well plates or 10 cm dishes

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Crystal Violet staining solution (0.1% w/v crystal violet, 0.0037% v/v formaldehyde in PBS)

Protocol:

-

Plate cells at an appropriate density in 6-well plates or 10 cm dishes and allow them to attach for 24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 1-4 hours) before irradiation.

-

Expose the cells to the desired dose of ionizing radiation (e.g., 0-10 Gy).

-

Incubate the cells for an additional 4 hours in the presence of the drug.[1][3]

-

Remove the media, wash the cells with PBS, and add fresh drug-free media.

-

Trypsinize the cells, count them, and re-plate a known number of cells (e.g., 2000 cells/10 cm plate) for colony formation.[1]

-

Incubate the plates for 10-14 days to allow for colony formation.

-

Wash the plates with PBS.

-

Stain the colonies with Crystal Violet staining solution.

-

Rinse the plates with deionized water and allow them to air dry.

-

Count the colonies (defined as a population of >50 cells).

-

Calculate the surviving fraction for each treatment condition relative to the non-irradiated control.

Mandatory Visualizations

Caption: Experimental workflow for preparing and using this compound in in vitro assays.

Caption: Simplified ATM signaling pathway and the inhibitory action of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS:1080622-86-1 | ATM inhibitor,potent and reversible | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

Application Notes and Protocols: Utilizing CP-466722 in Combination with Ionizing Radiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the combined use of CP-466722, a potent and reversible ATM kinase inhibitor, with ionizing radiation (IR) as a potential anti-cancer therapy. The synergistic effect of this combination lies in the ability of this compound to disrupt the DNA damage response (DDR), thereby sensitizing cancer cells to the cytotoxic effects of ionizing radiation. This document outlines the underlying mechanism of action, presents key quantitative data from preclinical studies in a structured format, and offers detailed experimental protocols for researchers to replicate and build upon these findings.

Introduction

Ionizing radiation is a cornerstone of cancer therapy that induces cell death primarily through the generation of DNA double-strand breaks (DSBs).[1] A critical cellular response to DSBs is the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DDR.[1] ATM orchestrates cell cycle arrest and DNA repair, allowing cancer cells to survive radiation treatment.

This compound is a small molecule inhibitor that selectively and reversibly targets ATM kinase activity.[1][2] By inhibiting ATM, this compound prevents the initiation of the downstream signaling cascade that leads to cell cycle checkpoint activation and DNA repair. This disruption of the DDR renders cancer cells significantly more susceptible to the lethal effects of ionizing radiation. Preclinical studies have demonstrated that even transient inhibition of ATM by this compound is sufficient to enhance the radiosensitivity of tumor cells, highlighting its therapeutic potential.[1]

Mechanism of Action: Synergistic Effect of this compound and Ionizing Radiation

The combination of this compound and ionizing radiation leverages the principle of synthetic lethality. Ionizing radiation creates substantial DNA damage, which, in a healthy cell, would be efficiently repaired through ATM-mediated pathways. However, in the presence of this compound, ATM is inhibited, leading to a dysfunctional DDR. This results in the accumulation of unrepaired DNA damage, ultimately driving the cancer cell into apoptosis or mitotic catastrophe.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the combination of this compound and ionizing radiation.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line(s) | Reference |

| IC50 (ATM Kinase Inhibition) | 0.41 µM | Not Specified | [1] |

| Effective Concentration (Inhibition of IR-induced ATM activity) | 6-10 µM | HeLa, MCF-7, Mouse Cells | [1] |

Table 2: Effect of this compound on Cell Cycle Distribution Following Ionizing Radiation

| Treatment Group | Cell Line | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| DMSO + 0 Gy IR | HeLa | 55 | 25 | 20 | [1] |